Cas no 2743434-17-3 (2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid)

2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid is a heterocyclic compound featuring a fused furopyridine core with an acetic acid substituent. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The compound's rigid bicyclic framework enhances stability, while the carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Its distinct molecular architecture may also contribute to binding affinity in biologically active molecules, particularly in targeting specific enzyme or receptor sites. The product is typically characterized by high purity and consistent performance, ensuring reliability in research and development processes. Proper handling and storage are recommended to maintain its integrity.
2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid structure
2743434-17-3 structure
Product Name:2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid
CAS No:2743434-17-3
MF:C9H9NO3
MW:179.172662496567
CID:6496702
PubChem ID:165707191
Update Time:2025-05-23

2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid
    • EN300-37299784
    • 2743434-17-3
    • Inchi: 1S/C9H9NO3/c11-9(12)3-8-7-4-10-2-1-6(7)5-13-8/h1-2,4,8H,3,5H2,(H,11,12)
    • InChI Key: GQJRHEBGQOVKJK-UHFFFAOYSA-N
    • SMILES: O1CC2C=CN=CC=2C1CC(=O)O

Computed Properties

  • Exact Mass: 179.058243149g/mol
  • Monoisotopic Mass: 179.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 59.4Ų

2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid Pricemore >>

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Additional information on 2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid

Chemical Compound CAS No 2743434-17-3: 2-{1H,3H-Furo[3,4-c]pyridin-3-yl}acetic Acid

The chemical compound with CAS No 2743434-17-3, commonly referred to as 2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a furo[3,4-c]pyridine moiety with an acetic acid group. The furo[3,4-c]pyridine ring system is a bicyclic structure that imparts distinctive electronic and steric properties to the molecule, making it a valuable subject for both academic and industrial research.

Recent studies have highlighted the potential of 2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid as a bioactive compound with applications in drug discovery. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer and neurodegenerative disorders. For instance, a 2022 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in the progression of Alzheimer's disease. This finding underscores its potential as a lead compound for developing therapeutic agents.

The synthesis of CAS No 2743434-17-3 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach reported in *Organic Letters* in 2021 utilizes a palladium-catalyzed coupling reaction to construct the furo[3,4-c]pyridine core. This method not only enhances the efficiency of the synthesis but also allows for the incorporation of various substituents, enabling researchers to explore structural analogs with improved bioactivity.

In terms of physical properties, 2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid is typically isolated as a crystalline solid with a melting point of approximately 180°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for its characterization and quality control in both laboratory and industrial settings.

The pharmacokinetic profile of this compound has also been investigated in preclinical models. Studies conducted in rodents reveal that CAS No 2743434-17-3 exhibits moderate oral bioavailability and favorable pharmacokinetics, suggesting its potential suitability for systemic administration. However, further research is required to evaluate its safety profile and efficacy in human trials.

From an environmental perspective, the ecological impact of 2-{1H,3H-furo[3,4-c]pyridin-

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